4-chloro-N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N~1~-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a chlorophenoxy group, a pyrazole ring, and a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N~1~-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate 3-chlorophenoxyacetic acid, which is then reacted with hydrazine to form the corresponding hydrazide. This hydrazide undergoes cyclization to form the pyrazole ring. The final step involves the sulfonation of the pyrazole derivative with chlorosulfonic acid to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N~1~-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N~1~-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide moiety.
Industry: Utilized in the development of agrochemicals, particularly as a fungicide.
Wirkmechanismus
The mechanism of action of 4-chloro-N~1~-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or pesticidal effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difenoconazole: A fungicide with a similar structure, containing a chlorophenoxy group and a triazole ring.
Rafoxanide: An anthelmintic compound with a similar sulfonamide moiety.
Uniqueness
4-Chloro-N~1~-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and benzenesulfonamide moiety make it particularly effective in certain applications, such as enzyme inhibition and fungicidal activity.
Eigenschaften
Molekularformel |
C16H13Cl2N3O3S |
---|---|
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
4-chloro-N-[1-[(3-chlorophenoxy)methyl]pyrazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H13Cl2N3O3S/c17-12-4-6-16(7-5-12)25(22,23)20-14-9-19-21(10-14)11-24-15-3-1-2-13(18)8-15/h1-10,20H,11H2 |
InChI-Schlüssel |
DEVGFOPUVNNSHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)OCN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.